Xaliproden hydrochloride is a synthetic, non-peptidic compound that acts as a 5-HT1A receptor agonist with neurotrophic and neuroprotective activities5. Its potential therapeutic applications span across various neurodegenerative conditions, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and chemotherapy-induced neuropathy. Despite its promise, the exact mechanisms by which xaliproden exerts its effects are not fully understood. However, it is believed to either mimic the effects of neurotrophins or stimulate their synthesis, leading to neuronal cell differentiation, proliferation, and inhibition of neuronal cell death5.
One study details an improved synthesis process for xaliproden hydrochloride, starting with 1-benzyl-4-piperidone and 1-bromo-3-trifluoromethyl benzene. [] The synthesis involves several steps, including:
This improved method achieved a total yield of 28.5% and a purity exceeding 99.2% as determined by HPLC. []
Xaliproden's neuroprotective effect involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor5. It does not activate the Trk receptor but causes a rapid increase in the activities of the ERK1 and ERK2 isoforms of MAP kinase7. The drug's action is thought to be mediated through a pertussis toxin-sensitive mechanism involving 5-HT1A receptors, p21 Ras, MEK-1, PKC, and Akt pathways7. This distinct mechanism of action differentiates xaliproden from natural neurotrophins, which have limited therapeutic use due to their short half-life.
Xaliproden has been shown to relieve allodynia induced by chemotherapeutic agents such as paclitaxel in mice, suggesting its potential use in managing chemotherapy-induced neuropathic pain1. The drug inhibited paclitaxel-induced allodynia in a dose-dependent manner and also reduced the firing response of the tibial nerve to punctate stimulation in paclitaxel-treated mice1. However, its efficacy varied with different chemotherapeutic agents, showing less effect on vincristine-induced and no suppression of oxaliplatin-induced allodynia1.
The neurotoxic effects of oxaliplatin, an anticancer agent, on neuronal voltage-gated sodium channels have been studied, and xaliproden has been found to reduce oxaliplatin-mediated neuropathy in clinical trials24. The drug's neuroprotective properties may be beneficial in preventing acute neurotoxic side effects of certain chemotherapy drugs.
In a rat model of Alzheimer's disease, xaliproden demonstrated a neuroprotective effect, delaying the appearance of hypersignals in the brain and reducing the magnitude of the increase in signal intensity, as observed through magnetic resonance imaging (MRI)3. Additionally, xaliproden has been evaluated in clinical trials for ALS, showing a small effect on clinically noteworthy aspects of disease progression, particularly on vital capacity, although the results did not reach statistical significance8.
Xaliproden has been found to exhibit neurotrophic effects in vitro and in vivo, increasing the lifespan and delaying the progression of motor neuron degeneration in animal models6. It modulates the expression of neurotrophin mRNA, overcoming deficiencies in NGF and NT-3 mRNA expression in PMN mice, which could contribute to its neurotrophic effects6.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: